N-Trityl-L-prolinal
CAS No.:
Cat. No.: VC16800635
Molecular Formula: C24H23NO
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23NO |
|---|---|
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 1-tritylpyrrolidine-2-carbaldehyde |
| Standard InChI | InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2 |
| Standard InChI Key | BGWFJHBPHRTUOJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Introduction
Chemical Structure and Physicochemical Properties
N-Trityl-L-prolinal derives from L-proline, where the amine group is substituted with a trityl moiety, and the carboxylic acid is reduced to an aldehyde. The resulting structure combines a pyrrolidine ring, a triphenylmethyl group, and an aldehyde, conferring distinct reactivity and stereochemical control.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 341.45 g/mol
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IUPAC Name: 1-tritylpyrrolidine-2-carbaldehyde
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Stereochemistry: The L-configuration at the proline α-carbon ensures chirality, critical for enantioselective reactions.
The trityl group introduces significant steric bulk, shielding the aldehyde from undesired side reactions while directing nucleophilic attacks to specific faces. This steric guidance underpins the compound’s utility in asymmetric synthesis .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
N-Trityl-L-prolinal is synthesized from L-proline in four steps:
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Esterification: L-proline is converted to its methyl ester using methanol and thionyl chloride.
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Tritylation: The amine is protected with triphenylmethyl chloride (TrCl) in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–5°C .
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Oxidation: The ester is oxidized to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.
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Purification: Column chromatography isolates the product in >85% yield .
Industrial Manufacturing
Industrial processes employ continuous-flow reactors to enhance scalability. Automated systems control reaction parameters (temperature, pH), while recrystallization from ethanol/water mixtures ensures >99% purity. Environmental considerations drive solvent recovery systems, reducing THF waste by 70% .
Stereoselective Synthesis Applications
Felkin-Anh Diastereoselectivity
N-Trityl-L-prolinal exhibits exceptional Felkin-Anh selectivity (>95:5 dr) in nucleophilic additions. The trityl group adopts a perpendicular orientation to the aldehyde, directing nucleophiles to the less hindered Re face (Figure 1A) . For example:
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Grignard Additions: Reaction with methylmagnesium bromide yields syn-1-(trityl)pyrrolidine-2-methanol with 92% ee .
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Cyanohydrin Formation: Trimethylsilyl cyanide adds to the aldehyde, producing β-cyano alcohols used in nitrile oxide cycloadditions .
Amino Alcohol Synthesis
Syn-proline-derived amino alcohols, accessible via N-trityl-L-prolinal, serve as intermediates in:
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Peptide Mimetics: Anti-inflammatory agents targeting κ-opioid receptors .
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Organocatalysts: Prolinamide derivatives facilitate enantioselective aldol reactions (up to 70% ee) .
Comparative Analysis with Proline Derivatives
The trityl group’s steric bulk outperforms tosyl’s electron-withdrawing effects in directing stereochemistry, while the aldehyde offers versatile reactivity compared to carboxylic acids .
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